molecular formula C5H4O3 B1294342 Itaconic anhydride CAS No. 2170-03-8

Itaconic anhydride

Cat. No. B1294342
Key on ui cas rn: 2170-03-8
M. Wt: 112.08 g/mol
InChI Key: OFNISBHGPNMTMS-UHFFFAOYSA-N
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Patent
US06323240B1

Procedure details

Aluminium chloride anhydrous (53 g, 0.13 mol.) was added to a solution of itaconic anhydride (15 g, 0.13 mol.) in dichlorobenzene (100 mL) at room temperature. The reaction mixture was heated to 50° C. for 3 hours. and then inverse quenched with cold water/37% hydrochloric acid (100 mL/100 mL) maintaining the temperature below 30° C. After stirring the quenched reaction for 15 min., hexane (80 mL) was added and stirring continued for 0.5 hours. The product was filtered and dried in a vacuum oven to give the crude unsaturated-ketoacid as a colourless solid, 36 g, recrystallization from diethyl ether provided the pure acid (22 g, 67%) as colourless prisms melting at 156-57° C.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-:2].[Cl-:3].[Cl-].[C:5]1(=[O:12])[O:11][C:9](=[O:10])[CH2:8][C:6]1=[CH2:7].[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>C1C(Cl)=CC=C(Cl)C=1>[CH2:7]=[C:6]([CH2:8][C:9](=[O:10])[C:15]1[CH:14]=[CH:13][C:18]([Cl:2])=[C:17]([Cl:3])[CH:16]=1)[C:5]([OH:11])=[O:12] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
15 g
Type
reactant
Smiles
C1(C(=C)CC(=O)O1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC(=CC=C1Cl)Cl
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and then inverse quenched with cold water/37% hydrochloric acid (100 mL/100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 30° C
CUSTOM
Type
CUSTOM
Details
the quenched reaction for 15 min.
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven
CUSTOM
Type
CUSTOM
Details
to give the crude unsaturated-
CUSTOM
Type
CUSTOM
Details
ketoacid as a colourless solid, 36 g, recrystallization from diethyl ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C=C(C(=O)O)CC(C1=CC(=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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